![molecular formula C8H3Cl2N3O2 B2383702 2,4-Dichloro-5-nitroquinazoline CAS No. 1596737-83-5](/img/structure/B2383702.png)
2,4-Dichloro-5-nitroquinazoline
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Overview
Description
2,4-Dichloro-5-nitroquinazoline is a chemical compound with the molecular formula C8H3Cl2N3O2 . It is a powder in physical form . The IUPAC name for this compound is 2,4-dichloro-5-nitroquinazoline .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-nitroquinazoline is characterized by the presence of two chlorine atoms, a nitro group, and a quinazoline core . The InChI code for this compound is 1S/C8H3Cl2N3O2/c9-7-6-4 (11-8 (10)12-7)2-1-3-5 (6)13 (14)15/h1-3H .Physical And Chemical Properties Analysis
2,4-Dichloro-5-nitroquinazoline is a powder in physical form . It has a molecular weight of 244.04 . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
- Indication : It is specifically indicated for patients with EGFR mutation-positive non-small cell lung cancer .
- Chlorination Positions : The study aimed to identify reaction conditions that provide regioselectivity between the 4 and 7 chlorinated positions of the quinazoline ring .
Anticancer Research
Regioselective Suzuki-Miyaura Coupling
Cytotoxicity Studies
Safety and Hazards
The safety information for 2,4-Dichloro-5-nitroquinazoline indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Quinazoline derivatives, a class of compounds to which 2,4-dichloro-5-nitroquinazoline belongs, have been reported to exhibit diverse biological activities . They have been used as building blocks for various biologically active compounds, including antimicrobial, antifungal, antiviral, and antitumor drugs .
Mode of Action
For instance, some quinazoline derivatives inhibit tyrosine kinases, which are key enzymes in signal transduction pathways .
Biochemical Pathways
For example, some quinazoline derivatives inhibit the synthesis of DNA, RNA, and proteins, thereby affecting cell growth and proliferation .
Result of Action
Quinazoline derivatives have been reported to have various effects at the molecular and cellular levels, such as inhibiting cell growth and inducing cell death .
properties
IUPAC Name |
2,4-dichloro-5-nitroquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-7-6-4(11-8(10)12-7)2-1-3-5(6)13(14)15/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQCKTKCUQZSOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-nitroquinazoline | |
CAS RN |
1596737-83-5 |
Source
|
Record name | 2,4-dichloro-5-nitroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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